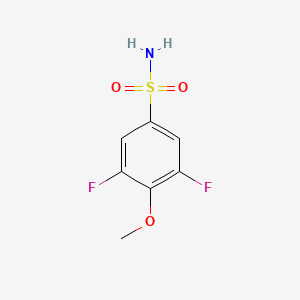

3,5-Difluoro-4-methoxybenzenesulfonamide

Description

3,5-Difluoro-4-methoxybenzenesulfonamide is a fluorinated aromatic sulfonamide derivative characterized by a benzene ring substituted with two fluorine atoms at positions 3 and 5, a methoxy group at position 4, and a sulfonamide functional group. This compound’s structure imparts unique electronic and steric properties, influencing its solubility, bioavailability, and interaction with biological targets. Sulfonamides are widely studied for applications in pharmaceuticals (e.g., enzyme inhibition) and agrochemicals (e.g., herbicidal activity) due to their ability to mimic enzymatic substrates or disrupt metabolic pathways .

Properties

Molecular Formula |

C7H7F2NO3S |

|---|---|

Molecular Weight |

223.20 g/mol |

IUPAC Name |

3,5-difluoro-4-methoxybenzenesulfonamide |

InChI |

InChI=1S/C7H7F2NO3S/c1-13-7-5(8)2-4(3-6(7)9)14(10,11)12/h2-3H,1H3,(H2,10,11,12) |

InChI Key |

GWWSKRDEQHLCSK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1F)S(=O)(=O)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-methoxybenzenesulfonamide typically involves the reaction of 3,5-difluoro-4-methoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent decomposition of the reactants.

Industrial Production Methods

In an industrial setting, the production of 3,5-Difluoro-4-methoxybenzenesulfonamide may involve the use of continuous flow reactors to ensure consistent product quality and yield . The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

3,5-Difluoro-4-methoxybenzenesulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the enzyme from catalyzing its substrate . The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,5-Difluoro-4-methoxybenzenesulfonamide with analogous sulfonamides and sulfonylurea herbicides, focusing on substituent effects, physicochemical properties, and biological activity.

Structural and Functional Group Analysis

- 3,5-Difluoro-4-methoxybenzenesulfonamide : Features a sulfonamide group directly attached to a fluorinated benzene ring.

- Sulfonylurea Herbicides (e.g., Metsulfuron Methyl) : Contain a sulfonylurea bridge (-SO₂-NH-C(=O)-NH-) linking a benzene ring to a triazine moiety. Substituents on the triazine ring (e.g., methoxy, methyl, or ethyl groups) modulate herbicidal activity .

- 4-Methoxybenzenesulfonamide : Lacks fluorine substituents, resulting in lower electronegativity and reduced metabolic stability compared to the target compound.

Physicochemical Properties

Key Observations :

- Fluorination in the target compound increases lipophilicity (logP = 1.8) compared to non-fluorinated analogs (logP = 1.2 for 4-methoxybenzenesulfonamide), enhancing membrane permeability.

- The sulfonylurea herbicides (e.g., metsulfuron methyl ester) exhibit higher molecular weights and solubility due to their triazine-urea backbone, which also influences their systemic herbicidal activity .

Mechanistic and Metabolic Differences

- Target Compound : The sulfonamide group directly interacts with enzyme active sites (e.g., zinc coordination in carbonic anhydrase). Fluorine atoms reduce oxidative metabolism, prolonging half-life.

- Sulfonylureas : Require hydrolysis to the active sulfonamide acid form in plants. The triazine moiety facilitates binding to ALS, a mechanism absent in simpler sulfonamides .

Biological Activity

3,5-Difluoro-4-methoxybenzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C8H8F2N2O3S

- Molecular Weight : 238.22 g/mol

- IUPAC Name : 3,5-Difluoro-4-methoxybenzenesulfonamide

- CAS Number : [Unknown]

The biological activity of 3,5-Difluoro-4-methoxybenzenesulfonamide primarily stems from its ability to inhibit various enzymes and receptors involved in disease processes. It has been noted for its role as an inhibitor of carbonic anhydrase and histone deacetylases (HDACs), which are critical in cancer progression and other pathological conditions.

- Inhibition of Carbonic Anhydrase : This enzyme facilitates the conversion of carbon dioxide to bicarbonate and protons, playing a role in pH regulation and fluid balance. Inhibition can lead to decreased tumor growth due to altered metabolic processes.

- HDAC Inhibition : By inhibiting HDACs, the compound can induce changes in gene expression that may lead to apoptosis in cancer cells, making it a candidate for cancer therapy.

Anticancer Activity

Research indicates that 3,5-Difluoro-4-methoxybenzenesulfonamide exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Moderate inhibition |

| MCF7 (breast cancer) | 15.0 | Moderate inhibition |

| A549 (lung cancer) | 10.0 | Strong inhibition |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

3,5-Difluoro-4-methoxybenzenesulfonamide also demonstrates antimicrobial properties against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This antimicrobial activity highlights the potential use of the compound in treating infections caused by resistant bacterial strains.

Case Studies

- Cancer Cell Line Study : A study conducted on the effect of 3,5-Difluoro-4-methoxybenzenesulfonamide on HeLa cells showed that treatment led to significant apoptosis as evidenced by increased Annexin V staining and decreased mitochondrial membrane potential.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, the sulfonamide showed promising results against multidrug-resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option.

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.